2-(4-Methoxy-2-nitrophenoxy)acetic acid physical and chemical properties
2-(4-Methoxy-2-nitrophenoxy)acetic acid physical and chemical properties
2-(4-Methoxy-2-nitrophenoxy)acetic Acid: A Technical Whitepaper on Physicochemical Profiling and Synthetic Workflows
Introduction to the Bifunctional Scaffold
In modern drug discovery and complex organic synthesis, the strategic selection of building blocks dictates the efficiency of library generation. 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5) serves as a highly versatile, bifunctional scaffold. Featuring an electron-donating methoxy group, a highly reactive ortho-nitro group, and a terminal carboxylic acid, this molecule provides orthogonal reactivity handles. It is predominantly utilized as a critical precursor for 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives—a privileged pharmacophore frequently targeted in medicinal chemistry for its diverse biological activities.
Physicochemical Data Summary
Understanding the physical and chemical properties of this compound is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics. The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the aromatic ring, while the carboxylic acid dictates its solubility profile in aqueous media.
| Property | Value |
| Chemical Name | 2-(4-Methoxy-2-nitrophenoxy)acetic acid |
| CAS Registry Number | 109364-94-5 |
| Molecular Formula | C 9 H 9 NO 6 |
| Molecular Weight | 227.17 g/mol |
| Topological Polar Surface Area (TPSA) | 90.58 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Physical Appearance | Yellow to light-orange crystalline powder |
| Solubility | Soluble in DMF, DMSO, Acetone; Soluble in aqueous base |
Mechanistic Synthesis: The Williamson Ether Pathway
The de novo synthesis of 2-(4-Methoxy-2-nitrophenoxy)acetic acid relies on a modified Williamson ether synthesis. As an application scientist, the choice of reagents must carefully balance atom economy with chemoselectivity.
Causality of Reagent Selection: The starting material, 4-methoxy-2-nitrophenol, possesses a relatively acidic hydroxyl group due to the inductive and resonance-withdrawing effects of the ortho-nitro group. This allows for the use of a mild base, such as Potassium Carbonate (K 2 CO 3 ), rather than requiring highly reactive, moisture-sensitive bases like Sodium Hydride (NaH). The use of a mild base prevents unwanted side reactions and limits the degradation of the alkylating agent, chloroacetic acid. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the S N 2 displacement of the chloride ion on the alpha-carbon of the acid 1.
Self-Validating Experimental Protocol:
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Initiation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent (eq) of 4-methoxy-2-nitrophenol in anhydrous DMF to achieve a 0.5 M concentration.
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Deprotonation: Add 2.5 eq of anhydrous K 2 CO 3 . Validation Check: The solution will immediately deepen in color (typically turning a vibrant dark orange/red), visually confirming the quantitative formation of the phenoxide anion.
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Alkylation: Slowly add 1.1 eq of chloroacetic acid portion-wise. Causality: A slight excess of the alkylating agent compensates for any trace hydrolysis, while the 2.5 eq of base ensures both the phenol and the carboxylic acid are fully deprotonated.
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Propagation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) eluent. The reaction is complete when the high-R f phenolic spot disappears, replaced entirely by a baseline-bound spot (the product salt).
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Workup & Isolation: Cool the mixture to room temperature and dilute with 5 volumes of distilled water. Wash the aqueous layer twice with Ethyl Acetate (EtOAc). Causality: This step removes any unreacted phenol and organic impurities, while the target product remains safely in the aqueous layer as a highly soluble potassium salt.
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Precipitation: Carefully acidify the aqueous layer using 2M HCl until the pH reaches ~2.0. Causality: Protonating the carboxylate drastically reduces the molecule's aqueous solubility, forcing the 2-(4-Methoxy-2-nitrophenoxy)acetic acid to precipitate out of solution as a crystalline solid.
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Purification: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight in a vacuum desiccator.
Note: Alternative methodologies, such as microwave-assisted synthesis or the use of ethyl bromoacetate followed by saponification, can be employed to reduce reaction times or accommodate sensitive functional groups 23.
Orthogonal Reactivity and Downstream Applications
The true value of 2-(4-Methoxy-2-nitrophenoxy)acetic acid lies in its capacity for orthogonal derivatization:
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C-Terminus Functionalization: The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form diverse amide libraries without interfering with the nitro group.
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Reductive Cyclization: The nitro group can be selectively reduced to an aniline using catalytic hydrogenation (Pd/C, H 2 ) or chemical reductants (SnCl 2 ). Upon reduction, the resulting ortho-amino group is perfectly positioned to undergo an intramolecular condensation with the adjacent carboxylic acid, yielding a 7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold.
Fig 1: Synthetic workflow and downstream derivatization pathways of the bifunctional scaffold.
References
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MDPI. "Microwave (MW), Ultrasound (US) and Combined Synergic MW-US Strategies for Rapid Functionalization of Pharmaceutical Use Phenols." Molecules.[Link]
- Google Patents.


